
Hexa-2,4-diyne-1,6-diamine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexa-2,4-diyne-1,6-diamine is an organic compound with the molecular formula C6H8N2. It is characterized by the presence of two amino groups (-NH2) attached to a hexadiyne backbone, which consists of a six-carbon chain with two triple bonds at positions 2 and 4. This compound is often used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexa-2,4-diyne-1,6-diamine can be synthesized through several methods. One common approach involves the reaction of diacetylene (H-C≡C-C≡C-H) with formaldehyde (H2C=O) in the presence of silver catalysts. The reaction is carried out in a polar solvent at temperatures ranging from 0 to 150°C and pressures from 0.01 to 10 bar .
Industrial Production Methods
Industrial production of hexa-2,4-diyne-1,6-diamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Hexa-2,4-diyne-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diimines or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of hexane-1,6-diamine.
Substitution: The amino groups can participate in substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Electrophiles like alkyl halides (R-X) and acyl chlorides (R-COCl) are often used in substitution reactions.
Major Products Formed
Oxidation: Diimines and other oxidized derivatives.
Reduction: Hexane-1,6-diamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Hexa-2,4-diyne-1,6-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of hexa-2,4-diyne-1,6-diamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and electrostatic interactions with other molecules, while the triple bonds provide sites for chemical modifications. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Hexa-2,4-diyne-1,6-diamine can be compared with other similar compounds, such as:
Hexa-2,4-diyne-1,6-diol: Similar structure but with hydroxyl groups (-OH) instead of amino groups.
Hexamethylenediamine: Contains a six-carbon chain with amino groups but lacks the triple bonds.
2,4-Hexadiyne: Contains the hexadiyne backbone but lacks the amino groups.
The uniqueness of hexa-2,4-diyne-1,6-diamine lies in its combination of amino groups and triple bonds, which provide distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
116322-59-9 |
|---|---|
Fórmula molecular |
C6H10N2O4S |
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
hexa-2,4-diyne-1,6-diamine;sulfuric acid |
InChI |
InChI=1S/C6H8N2.H2O4S/c7-5-3-1-2-4-6-8;1-5(2,3)4/h5-8H2;(H2,1,2,3,4) |
Clave InChI |
QHVKEPDJVFTZBB-UHFFFAOYSA-N |
SMILES canónico |
C(C#CC#CCN)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



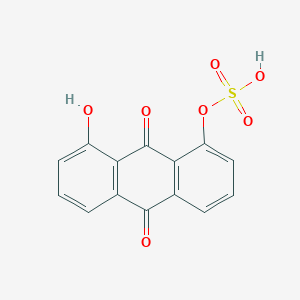
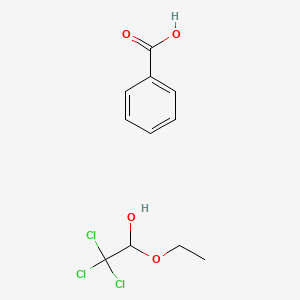
![N-{2-[(2-Amino-2-oxoethyl)sulfanyl]ethyl}hept-2-enamide](/img/structure/B14314141.png)

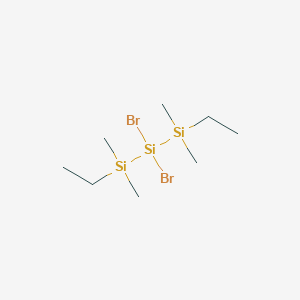
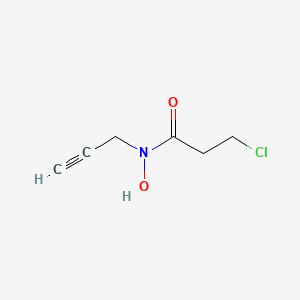
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
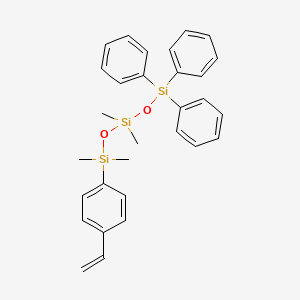
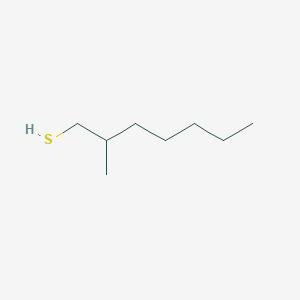

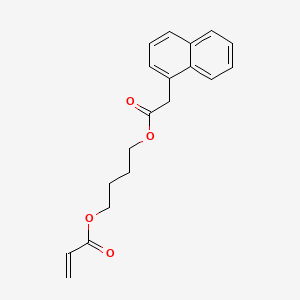
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
![2a,8b-Dihydrocyclobuta[a]naphthalene-6-carbonitrile](/img/structure/B14314181.png)
